2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide - 895846-10-3

2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Catalog Number: EVT-2979588
CAS Number: 895846-10-3
Molecular Formula: C16H23N7O3
Molecular Weight: 361.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The core xanthine structure is modified by introducing substituents at specific positions, often through alkylation or acylation reactions. For instance, introducing a 2-methylallyl group at the 7th position of the xanthine core is a common modification in developing A2B receptor antagonists []. Further modifications include introducing a piperazine ring, often at the 8th position of the xanthine core, and attaching an acetamide group to the piperazine ring [].

Molecular Structure Analysis
  • 7-(2-methylallyl) group: This lipophilic group plays a crucial role in enhancing the compound's affinity for the A2B receptor subtype [, ].
  • Acetamide group: This polar group is commonly found in A2B antagonists and likely forms hydrogen bonds with amino acid residues within the receptor binding pocket, contributing to binding affinity [, ].
Mechanism of Action

2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide functions as a selective antagonist for the A2B adenosine receptor. While its precise binding mode remains to be elucidated, it likely competes with the endogenous ligand, adenosine, for the receptor's binding site [, , , ].

By occupying the A2B receptor binding site, the compound prevents adenosine from binding and activating the receptor. This inhibits downstream signaling pathways typically triggered by A2B receptor activation, such as the cAMP pathway [].

1. (R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40) []

  • Compound Description: (R)-40 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. [] In studies comparing the enantiomers of DPP-IV inhibitors, (R)-40 exhibited superior potency (IC50 = 23.5 nM) and a favorable pharmacokinetic profile compared to its racemic counterpart and the (S)-enantiomer. [] Furthermore, (R)-40 demonstrated significant antihyperglycemic activity in vivo, showing efficacy in improving the pathological state of diabetic mice. []
  • Relevance: Both (R)-40 and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide share a core structure of a substituted purine-2,6-dione. [] The presence of a 3-methylbut-2-en-1-yl substituent at the 7-position of the purine ring is another key structural similarity between (R)-40 and the target compound. []

2. N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS 1754) [, , , , ]

  • Compound Description: MRS 1754 is a selective antagonist of the adenosine A2B receptor. [, , , ] It has been used extensively in research to investigate the role of A2B receptors in various physiological processes. [, , , ] Studies have shown its efficacy in reversing the basal activity of certain constitutively active A2B receptor mutants, highlighting its inverse agonist properties. []
  • Relevance: MRS 1754 and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide are structurally related as both belong to the class of substituted purine-2,6-diones. [, , , ] The key structural difference lies in the substitution at the 8-position of the purine ring: MRS 1754 has a phenoxy acetamide substituent, while the target compound has a piperazine acetamide group. [, , , ]

3. 2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) []

  • Compound Description: MRE2028F20 is a potent and selective antagonist of the human A2B adenosine receptor, displaying nanomolar affinity for this subtype. [] The compound exhibits excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A3) in radioligand binding assays. []
  • Relevance: MRE2028F20 shares a similar scaffold with 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, both containing a central purine-2,6-dione moiety. [] The key distinction lies in the substitution at the 8-position of the purine: MRE2028F20 features a 1-methyl-1H-pyrazol-3-yl group connected via an acetamide linker, whereas the target compound has a piperazine acetamide moiety directly attached to the purine. []

4. N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) [, ]

  • Compound Description: MRE2029F20 is a highly potent and selective A2B adenosine receptor antagonist. [, ] It displays nanomolar binding affinity for the A2B subtype while exhibiting remarkable selectivity over A1, A2A, and A3 receptors. [, ] This compound has proven valuable in characterizing A2B receptor pharmacology, particularly in recombinant systems and peripheral blood cells. []
  • Relevance: MRE2029F20 and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide share a common structural motif of a substituted purine-2,6-dione. [, ] A key difference between them is the presence of a 1-methyl-1H-pyrazol-3-yloxy acetamide substituent at the 8-position of the purine in MRE2029F20, compared to the piperazine acetamide moiety in the target compound. [, ]

5. N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) []

  • Compound Description: MRE2030F20 stands out as a potent antagonist of the A2B adenosine receptor, demonstrating nanomolar affinity for this subtype. [] Importantly, it exhibits high selectivity for the A2B receptor compared to other adenosine receptor subtypes (A1, A2A, and A3). []
  • Relevance: MRE2030F20, like 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, features a central purine-2,6-dione core. [] The primary structural variation lies in the substitution at the 8-position of the purine ring. MRE2030F20 possesses a 1-methyl-1H-pyrazol-3-yloxy acetamide group, whereas the target compound has a piperazine acetamide moiety directly linked to the purine. []

6. 8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S) []

  • Compound Description: [3H]KF17837S is a highly selective antagonist radioligand for the adenosine A2A receptor. [] It exhibits high affinity for the A2A receptor and is used as a tool to study the receptor's properties and distribution in tissues like the brain. []
  • Relevance: [3H]KF17837S shares a structural resemblance to 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, with both compounds being based on the xanthine scaffold. [] The key difference lies in the substituents at the 1, 3, and 8 positions. [3H]KF17837S possesses 1,3-dipropyl and a 3,4-dimethoxystyryl group, respectively, while the target compound has methyl, a 2-methylallyl group, and a more complex piperazine-containing substituent at those positions. []

7. 2-p-[2-Carboxyethyl]phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680) []

  • Compound Description: CGS-21680 is a selective agonist of the adenosine A2A receptor, frequently employed to investigate the receptor's function and downstream signaling pathways. [] It has been shown to downregulate the production of thrombospondin 1, an antiangiogenic matrix protein, suggesting a role in promoting angiogenesis. []
  • Relevance: CGS-21680 and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide are both adenosine receptor ligands, with CGS-21680 acting as an agonist, particularly for the A2A subtype. [] While not structurally identical, they share a common pharmacophoric feature of an adenine moiety, which is essential for their interaction with adenosine receptors. []

8. 4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385) [, , ]

  • Compound Description: ZM241385 is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor. [, , ] It has been widely used in research to block A2A receptor signaling and has been identified as an inverse agonist, capable of suppressing the basal activity of constitutively active A2A receptor mutants. []
  • Relevance: ZM241385 and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, while structurally distinct, both target adenosine receptors. [, , ] ZM241385 acts as a selective antagonist, primarily at the A2A subtype, and is often employed to discern the roles of specific adenosine receptor subtypes in various physiological processes. [, , ]

9. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) [, , ]

  • Compound Description: DPCPX is a selective antagonist of the adenosine A1 receptor. [, , ] It has a high affinity for the A1 receptor and is often used in research to block A1 receptor signaling. [, , ] It has been identified as an inverse agonist with moderate intrinsic efficacy on constitutively active A2B receptor mutants. []
  • Relevance: DPCPX and 2-(4-(3-Methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide share structural similarities as both are xanthine derivatives. [, , ] They differ in their substituents at the 8-position and their selectivity for adenosine receptor subtypes. [, , ]

Properties

CAS Number

895846-10-3

Product Name

2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

IUPAC Name

2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide

Molecular Formula

C16H23N7O3

Molecular Weight

361.406

InChI

InChI=1S/C16H23N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h1,4-9H2,2-3H3,(H2,17,24)(H,19,25,26)

InChI Key

NIZXYOMGXSOXJL-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.